

An In-depth Technical Guide to 3,5-Dimethoxypicolinonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dimethoxypicolinonitrile**

Cat. No.: **B1462814**

[Get Quote](#)

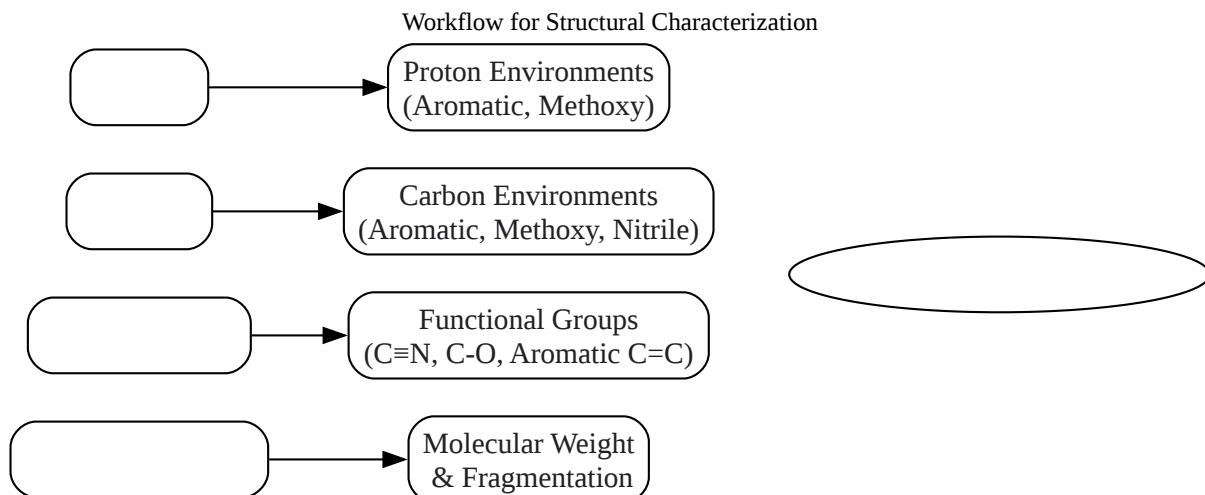
For Researchers, Scientists, and Drug Development Professionals

Foreword

3,5-Dimethoxypicolinonitrile, a substituted pyridine derivative, represents a molecule of significant interest within the realms of medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a valuable precursor and building block for a variety of more complex molecular architectures, particularly in the development of novel therapeutic agents. This guide serves as a comprehensive technical resource, consolidating available physical, chemical, and spectral data, alongside an examination of its synthetic pathways and potential applications in drug discovery. The information presented herein is intended to empower researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is paramount for its application in research and development. This section details the known characteristics of **3,5-Dimethoxypicolinonitrile**.


Key Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	3,5-Dimethoxypyridine-2-carbonitrile	N/A
CAS Number	36057-45-1	[1]
Molecular Formula	C ₈ H ₈ N ₂ O ₂	[1]
Molecular Weight	164.17 g/mol	[1]
Predicted Boiling Point	338.6 ± 37.0 °C	N/A
Predicted Density	1.19 ± 0.1 g/cm ³	N/A
Purity (Typical)	>95%	[1]

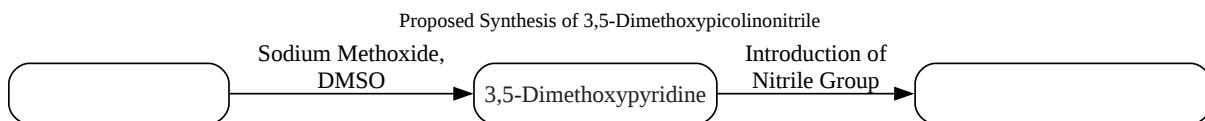
Note: Predicted values are based on computational models and should be used as an estimate.

Spectral Analysis Workflow

The structural elucidation of **3,5-Dimethoxypicolonitrile** relies on a combination of spectroscopic techniques. While a publicly available, comprehensive dataset is not readily accessible, the following represents the expected spectral characteristics based on its structure and data from analogous compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural characterization of **3,5-Dimethoxypicolinonitrile**.


- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the six protons of the two methoxy groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrile group and the electron-donating methoxy groups.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon of the nitrile group ($\text{C}\equiv\text{N}$) will appear in the characteristic downfield region for nitriles. Separate signals are expected for the two methoxy carbons and the five carbons of the pyridine ring.
- Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration. Other key absorptions will include C-H stretching from the aromatic ring and methoxy groups, C-O stretching of the methoxy groups, and C=C and C=N stretching vibrations within the pyridine ring.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound with the detection of the molecular ion peak. The fragmentation pattern can provide further structural information.

Synthesis and Reactivity

The synthesis of **3,5-Dimethoxypicolonitrile** can be approached through the functionalization of a pre-formed pyridine ring. A plausible synthetic route involves the conversion of a precursor, such as 3,5-dimethoxypyridine, to the corresponding 2-carbonitrile.

Proposed Synthetic Pathway

A potential synthetic strategy begins with the preparation of 3,5-dimethoxypyridine, which can then be functionalized to introduce the nitrile group at the 2-position.

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway to **3,5-Dimethoxypicolonitrile**.

Experimental Protocol: Synthesis of 3,5-Dimethoxypyridine (Precursor)

This protocol is adapted from a known procedure for the synthesis of the precursor, 3,5-dimethoxypyridine.

Materials:

- 3,5-Dichloropyridine
- Sodium methoxide
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Water

Procedure:

- Dissolve 3,5-dichloropyridine in dimethyl sulfoxide.
- Add sodium methoxide to the solution while stirring.
- Heat the reaction mixture under anhydrous conditions.
- After the reaction is complete, quench with water and extract the product with diethyl ether.
- Dry the organic phase and remove the solvent under reduced pressure to yield 3,5-dimethoxypyridine.

Causality Behind Experimental Choices:

- DMSO as Solvent: DMSO is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions. It can effectively dissolve the reactants and facilitate the displacement of the chloride ions by the methoxide nucleophile.
- Anhydrous Conditions: The exclusion of moisture is crucial to prevent the hydrolysis of sodium methoxide and potential side reactions.
- Workup Procedure: The aqueous workup and extraction are standard procedures to separate the organic product from the inorganic salts and the polar solvent.

The subsequent conversion of 3,5-dimethoxypyridine to **3,5-Dimethoxypicolonitrile** would likely involve a directed metalation followed by reaction with a cyanating agent, or a palladium-catalyzed cyanation reaction.

Applications in Drug Development

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in numerous approved drugs.^{[2][3]} The unique properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its tunable electronic nature, make it a privileged structure in drug design.^[4]

3,5-Dimethoxypicolonitrile serves as a valuable pharmaceutical intermediate.^[5] This means it is a key building block in the synthesis of more complex active pharmaceutical

ingredients (APIs).^[6] The presence of multiple functional groups—the nitrile and two methoxy groups on a pyridine core—provides several points for chemical modification, allowing for the construction of diverse molecular libraries for drug discovery screening.

Potential Therapeutic Areas:

While specific drug candidates derived from **3,5-Dimethoxypicolonitrile** are not extensively documented in publicly available literature, its structural motifs suggest potential applications in the development of compounds targeting a range of diseases. It has been suggested as an intermediate for compounds with potential anti-cancer, anti-inflammatory, or antimicrobial properties.^[5]

Safety and Handling

As a substituted cyanopyridine, **3,5-Dimethoxypicolonitrile** should be handled with appropriate caution, following standard laboratory safety procedures for toxic and potentially reactive chemicals.

General Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
- Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
- Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.^[1] A recommended storage temperature is 0°C.^[1]

Toxicity Profile of Related Compounds:

Safety data for 2-cyanopyridines indicate that they can be harmful if swallowed and toxic in contact with skin.^[6] Thermal decomposition may produce toxic fumes, including oxides of nitrogen and carbon monoxide.^[6]

Conclusion

3,5-Dimethoxypicolinonitrile is a chemical entity with significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. While a complete experimental dataset is not yet fully available in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, and its likely applications. As research in medicinal chemistry continues to evolve, the utility of such well-defined building blocks will undoubtedly grow, paving the way for the discovery of new and improved therapeutic agents.

References

- Jubilant Ingrevia. (2024).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. (2021, October 13).
- Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022, May 20).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. (2023, May 18).
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1.
- 3,5-Dimethoxypyridine. PubChem.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Pyridine-3,5-dicarbonitrile, 2-amino-6-methoxy-4-(4-dimethylaminophenyl)-. SpectraBase.
- 3,5-Dimethoxy-pyridine-2-carbonitrile-Inform
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC. (2021, March 23).
- 3,5-Dichloropyridine-2-carbonitrile. Chem-Impex.
- 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI.
- Practical Generation of 3,5-Dimethoxybenzylolithium: Application to the Synthesis of 5-Substituted-Resorcinols.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
- Nitropyridines in the Synthesis of Bioactive Molecules.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- **3,5-Dimethoxypicolinonitrile.** MySkinRecipes.
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2024).
- 2,2'-(5,5',6,6'-Tetramethoxy-[1,1'-biphenyl]-3,3'-diyl)bis(methanylylidene))dimalononitrile. MDPI.
- Synthesis and Spectral Characterization of Some 1,3,5-Dithiazines with Chalcone Backbone.
- Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
- Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. RSC Publishing.
- Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrona Dimer Species.
- Spectral Characterization of Macro-Heterocyclic Compound RhTlMPyP / ZnTSPc.
- Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105). OSTI.GOV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,5-Dimethoxy-pyridine-2-carbonitrile-Information-Chemcia Scientific, LLC. [chemcia.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dimethoxypicolinonitrile: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1462814#physical-and-chemical-data-for-3-5-dimethoxypicolinonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com